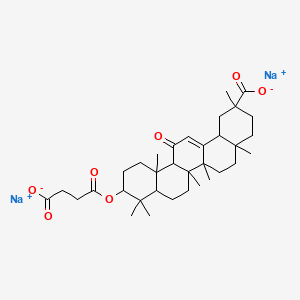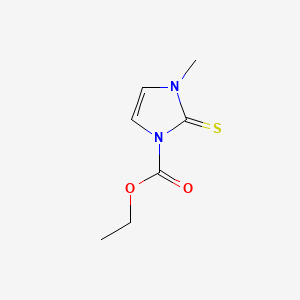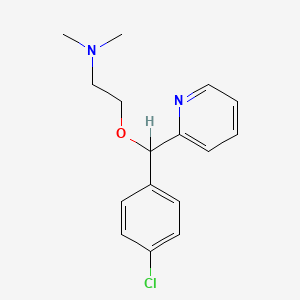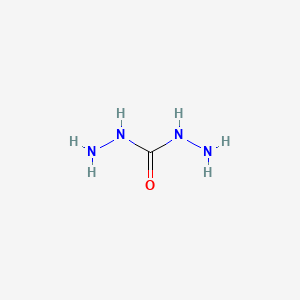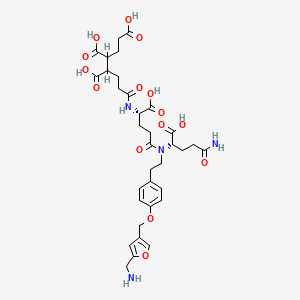
セトリミド
概要
説明
It is a mixture of three quaternary ammonium compounds: tetradonium bromide, cetrimonium bromide, and laurtrimonium bromide . Cetrimide was first discovered and developed by Imperial Chemical Industries and introduced under the brand name Cetavlon . It is commonly used in various applications such as antiseptic agents, diagnostic tests, topical formulations, and dental treatments .
科学的研究の応用
Cetrimide has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology experiments as a disinfectant and preservative.
Medicine: Utilized as an antiseptic in wound cleaning, surgical procedures, and topical formulations.
Industry: Applied in the production of cosmetics, pharmaceuticals, and personal care products
作用機序
Cetrimide, also known as Myristyltrimethylammonium bromide, is a mixture of three quaternary ammonium compounds . It is widely used as an antiseptic and has various applications such as diagnostic tests, topical formulations, and dental treatments .
Target of Action
Cetrimide primarily targets the cell membranes of microorganisms . It acts as a cationic surfactant, interacting with the negatively charged bacterial cell surfaces . This interaction disrupts the cell membrane, leading to leakage of cell contents and eventually cell death .
Mode of Action
Cetrimide destroys or damages the cell membrane by lowering surface tension . This leads to microbial protein denaturation and produces an antiseptic action . It has bactericidal action against gram-positive and some gram-negative organisms at higher concentrations . It is ineffective against bacterial spores .
Biochemical Pathways
Cetrimide affects the integrity of the cell membrane, causing the release of essential cell constituents . This disruption of the cell membrane leads to cell death
Result of Action
The primary result of cetrimide’s action is the death of the targeted microorganisms . By disrupting the cell membrane and causing leakage of cell contents, cetrimide effectively kills bacteria and prevents their growth .
Action Environment
The efficacy and stability of cetrimide can be influenced by environmental factors. For instance, cetrimide has been found to improve the mechanical, thermal, and barrier properties of polysaccharide-based films when incorporated into them . .
生化学分析
Biochemical Properties
Cetrimide acts as a cationic detergent, reducing surface tension at the point of contact and having precipitant, complexing, and denaturing effects on bacterial membrane proteins . It inhibits the growth of many bacteria by causing the release of nitrogen and phosphorous . In the context of Pseudomonas aeruginosa, it stimulates the production of pyocyanin and pyoverdin, water-soluble iron chelators .
Cellular Effects
Cetrimide affects membrane permeability, allowing the ‘leaking’ of essential cell constituents, leading to cell death . It is used as a skin antiseptic and disinfectant, and it has been reported to cause local skin reactions or allergic reactions .
Molecular Mechanism
Cetrimide exerts its effects at the molecular level primarily through its action as a detergent. When it comes into contact with bacteria, it causes the release of nitrogen and phosphorous from the bacterial cell . This action disrupts the cell membrane, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cetrimide have been observed over time. It has been used in selective media for the isolation of Pseudomonas aeruginosa, demonstrating its stability and long-term effects on cellular function .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Cetrimide in animal models are limited, it’s known that Cetrimide has a toxic effect at high doses, leading to paralysis of the respiratory muscles and central nervous system depression .
準備方法
Synthetic Routes and Reaction Conditions
Cetrimide is synthesized through the quaternization of tertiary amines with alkyl halides. The reaction involves the following steps:
Quaternization: Tertiary amines react with alkyl halides (such as bromides) to form quaternary ammonium salts. For example, hexadecyltrimethylammonium bromide can be synthesized by reacting trimethylamine with hexadecyl bromide.
Industrial Production Methods
In industrial settings, cetrimide is produced using large-scale quaternization reactors. The process involves:
Mixing: Tertiary amines and alkyl halides are mixed in a reactor.
Reaction: The mixture is heated to facilitate the quaternization reaction.
Purification: The crude product is purified through filtration, washing, and recrystallization to obtain high-purity cetrimide.
化学反応の分析
Types of Reactions
Cetrimide undergoes various chemical reactions, including:
Oxidation: Cetrimide can be oxidized by strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert cetrimide into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized quaternary ammonium compounds.
Reduction: Amine derivatives.
Substitution: Quaternary ammonium compounds with substituted functional groups.
類似化合物との比較
Cetrimide is compared with other quaternary ammonium compounds such as:
Benzalkonium Chloride: Similar in structure and function, but cetrimide is more effective against certain bacteria.
Chlorhexidine Gluconate: Both are used as antiseptics, but chlorhexidine has a broader spectrum of antimicrobial activity.
Cetylpyridinium Chloride: Another quaternary ammonium compound with similar antiseptic properties, but cetrimide is preferred in certain formulations due to its specific properties
List of Similar Compounds
- Benzalkonium Chloride
- Chlorhexidine Gluconate
- Cetylpyridinium Chloride
- Dodecyltrimethylammonium Bromide
- Tetradecyltrimethylammonium Bromide
- Hexadecyltrimethylammonium Bromide .
特性
IUPAC Name |
trimethyl(tetradecyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRFDZFCGOPDTD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-92-0 (Parent) | |
| Record name | Tetradonium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0044367 | |
| Record name | Tetradonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [Sigma-Aldrich MSDS], White solid; [Merck Index] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cetrimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12873 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Tetradonium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17410 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1119-97-7, 8044-71-1 | |
| Record name | Tetradecyltrimethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradonium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cetrimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRADONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8483H94W1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








